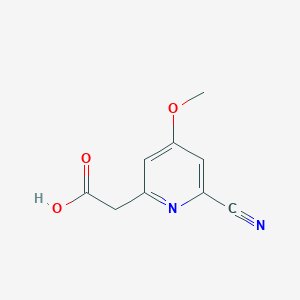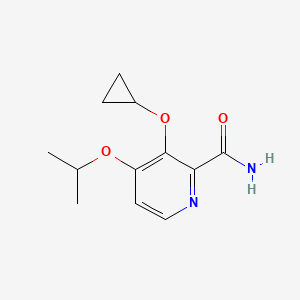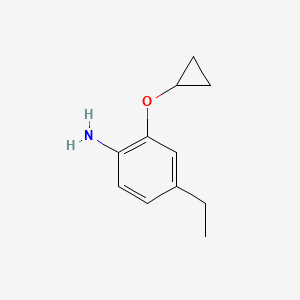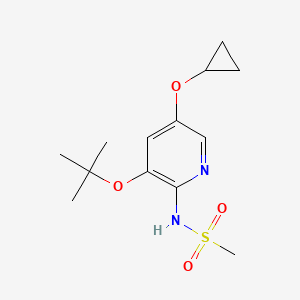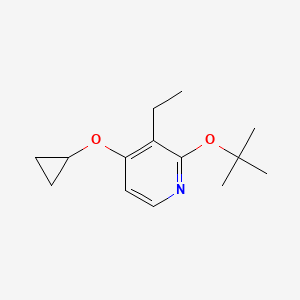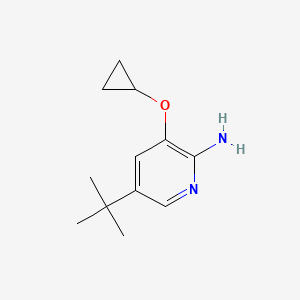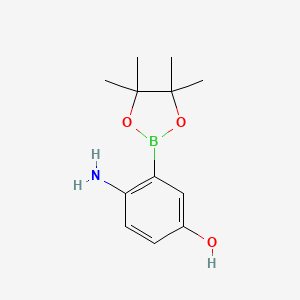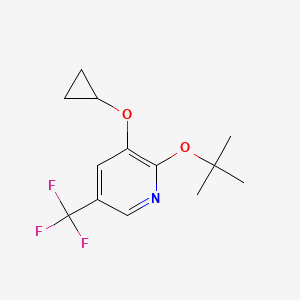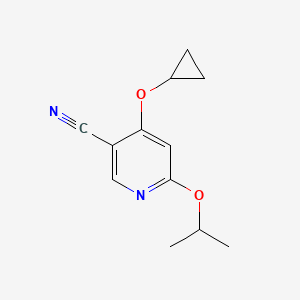
Tert-butyl 3-acetyl-5-bromobenzylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-acetyl-5-bromobenzylcarbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an acetyl group, and a bromobenzyl group attached to a carbamate moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-acetyl-5-bromobenzylcarbamate typically involves the reaction of 3-acetyl-5-bromobenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Tert-butyl 3-acetyl-5-bromobenzylcarbamate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
- Substitution reactions yield various substituted derivatives depending on the nucleophile used.
- Oxidation reactions produce carboxylic acids or other oxidized compounds.
- Reduction reactions yield alcohols or other reduced derivatives .
Scientific Research Applications
Chemistry: Tert-butyl 3-acetyl-5-bromobenzylcarbamate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It serves as a model substrate to investigate the mechanisms of enzymatic hydrolysis and other biochemical transformations .
Medicine: It is explored as a precursor for the synthesis of pharmacologically active compounds, particularly those targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl 3-acetyl-5-bromobenzylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The acetyl and bromobenzyl groups contribute to the binding affinity and specificity of the compound towards its targets .
Comparison with Similar Compounds
- Tert-butyl 4-bromobenzylcarbamate
- Tert-butyl 3-bromobenzylcarbamate
- Tert-butyl 4-aminobenzylcarbamate
Comparison: Tert-butyl 3-acetyl-5-bromobenzylcarbamate is unique due to the presence of the acetyl group, which imparts distinct reactivity and properties compared to other similar compounds. The acetyl group enhances the compound’s ability to participate in oxidation and reduction reactions, making it more versatile in synthetic applications. Additionally, the bromine atom provides a site for further functionalization through substitution reactions .
Properties
Molecular Formula |
C14H18BrNO3 |
|---|---|
Molecular Weight |
328.20 g/mol |
IUPAC Name |
tert-butyl N-[(3-acetyl-5-bromophenyl)methyl]carbamate |
InChI |
InChI=1S/C14H18BrNO3/c1-9(17)11-5-10(6-12(15)7-11)8-16-13(18)19-14(2,3)4/h5-7H,8H2,1-4H3,(H,16,18) |
InChI Key |
SKESMBVNPVCFEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)CNC(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


